molecular formula C16H11Cl2N3O2S B11534586 2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11534586
M. Wt: 380.2 g/mol
InChI Key: HBBLCECUWFSMPT-DNTJNYDQSA-N
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Description

2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a cyanide group and a nitrophenylmethylideneamino moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the benzothiophene core through cyclization reactions involving sulfur-containing reagents The nitrophenylmethylideneamino group can be introduced via condensation reactions with appropriate aldehydes and amines

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorine atoms or the cyanide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its biological activity can be explored for potential use as a drug candidate, particularly in targeting specific enzymes or receptors.

    Medicine: The compound may have therapeutic potential in treating diseases, depending on its biological activity and mechanism of action.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenylmethylideneamino group may interact with specific binding sites, while the benzothiophene core can modulate the compound’s overall activity. Pathways involved in its mechanism of action could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichloro substitution pattern but lacks the benzothiophene core and cyanide group.

    Benzothiophene derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

Uniqueness

The uniqueness of 2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

2-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-6-13(18)14(21(22)23)5-9(12)8-20-16-11(7-19)10-3-1-2-4-15(10)24-16/h5-6,8H,1-4H2/b20-8+

InChI Key

HBBLCECUWFSMPT-DNTJNYDQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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